molecular formula C25H27N7O4 B11246653 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B11246653
M. Wt: 489.5 g/mol
InChI Key: NBTKGIVXEWTACM-UHFFFAOYSA-N
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Description

  • This compound is a piperazine derivative with a complex structure. Its systematic name reflects its substituents: 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.
  • The benzoyl group (C₆H₅CO-) and the triazolopyrimidine moiety contribute to its unique properties.
  • It has potential applications in various fields due to its pharmacological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available starting materials.

      Reaction Conditions: Specific conditions depend on the synthetic route, but they typically involve protecting group manipulations, cyclization, and functional group transformations.

      Industrial Production: While no specific industrial-scale production method is widely reported, research labs can synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield an amine derivative.

  • Scientific Research Applications

      Medicine: Research explores its potential as an anticancer agent or as a scaffold for drug development.

      Chemistry: It serves as a model compound for studying complex heterocyclic systems.

      Biology: Investigations focus on its interactions with biological targets.

      Industry: Limited industrial applications, but its unique structure may inspire new materials.

  • Mechanism of Action

      Targets: It likely interacts with cellular proteins or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine derivatives, such as antipsychotic drugs or antihistamines, share some structural features.

      Uniqueness: Its triazolopyrimidine moiety distinguishes it from most other piperazines.

    Remember that this compound’s research is ongoing, and new findings may emerge

    Properties

    Molecular Formula

    C25H27N7O4

    Molecular Weight

    489.5 g/mol

    IUPAC Name

    (2,3-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C25H27N7O4/c1-4-36-18-10-8-17(9-11-18)32-24-21(28-29-32)23(26-16-27-24)30-12-14-31(15-13-30)25(33)19-6-5-7-20(34-2)22(19)35-3/h5-11,16H,4,12-15H2,1-3H3

    InChI Key

    NBTKGIVXEWTACM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C(=CC=C5)OC)OC)N=N2

    Origin of Product

    United States

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